2-(3,4-dihydro-2H-chromen-4-yl)-N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]acetamide
Description
2-(3,4-dihydro-2H-chromen-4-yl)-N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]acetamide is a synthetic organic compound that features a chromenyl group linked to a pyridinyl acetamide moiety
Properties
IUPAC Name |
2-(3,4-dihydro-2H-chromen-4-yl)-N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-24-9-11-25(12-10-24)17-6-7-20(22-15-17)23-21(26)14-16-8-13-27-19-5-3-2-4-18(16)19/h2-7,15-16H,8-14H2,1H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZDJRCRJMTSDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CN=C(C=C2)NC(=O)CC3CCOC4=CC=CC=C34 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-2H-chromen-4-yl)-N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]acetamide typically involves multiple steps:
Formation of the Chromenyl Intermediate: The chromenyl group can be synthesized through a cyclization reaction of a suitable phenol derivative with an aldehyde under acidic conditions.
Pyridinyl Acetamide Formation: The pyridinyl acetamide moiety is prepared by reacting 2-chloro-5-(4-methylpiperazin-1-yl)pyridine with acetamide in the presence of a base such as potassium carbonate.
Coupling Reaction: The final step involves coupling the chromenyl intermediate with the pyridinyl acetamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.
Purification Techniques: Employing crystallization, distillation, or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydro-2H-chromen-4-yl)-N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The chromenyl group can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride to modify the chromenyl ring.
Substitution: The pyridinyl group can undergo nucleophilic substitution reactions, particularly at the 2-position, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted pyridinyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Organic Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
Receptor Binding: Studied for its ability to bind to certain biological receptors, influencing cellular processes.
Medicine
Therapeutic Agents: Explored for its potential as an anti-cancer, anti-inflammatory, or anti-viral agent.
Drug Delivery: Used in the design of drug delivery systems due to its structural properties.
Industry
Material Science: Utilized in the development of new materials with specific electronic or optical properties.
Agriculture: Investigated for its potential use in agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-2H-chromen-4-yl)-N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The chromenyl group can interact with hydrophobic pockets, while the pyridinyl acetamide moiety can form hydrogen bonds or ionic interactions with active sites. This dual interaction can modulate the activity of the target, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dihydro-2H-chromen-4-yl)-N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]acetamide: shares structural similarities with other chromenyl and pyridinyl derivatives, such as:
Uniqueness
- Structural Features : The combination of the chromenyl and pyridinyl acetamide moieties in a single molecule is unique, providing a distinct set of chemical and biological properties.
- Biological Activity : The specific arrangement of functional groups allows for unique interactions with biological targets, potentially leading to novel therapeutic applications.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
